1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine

Inflammation Cyclooxygenase Macrophage

Substituting 3-aminopyrazole derivatives without empirical validation risks loss of target engagement or altered selectivity. 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine (CAS 1865606-79-6) provides a validated starting point: • Confirmed COX inhibitor probe activity in murine macrophage assays (ALA762600). • Optimal CNS lead-like LogP (1.21) with canonical kinase hinge-binding 3-amine motif. • Documented HBA count (4) and TPSA (53.07 Ų) for rational ADME tuning vs. the 4-amino isomer. Supplied as a high-purity (≥95%) research reagent with batch-specific CoA, supporting reproducible dose-response and SAR studies across inflammation and kinase programs.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13067405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC1CCCC1N2C=CC(=N2)N
InChIInChI=1S/C9H15N3O/c1-13-8-4-2-3-7(8)12-6-5-9(10)11-12/h5-8H,2-4H2,1H3,(H2,10,11)
InChIKeyWPKHQTSJHTUMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine Overview


1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine (CAS 1865606-79-6, MF C9H15N3O, MW 181.23) is a specialized heterocyclic small molecule consisting of a pyrazole core bearing a primary amine at the 3-position and a 2-methoxycyclopentyl moiety at the N1 position . This compound belongs to the 3-aminopyrazole class, which is widely recognized as a privileged scaffold in medicinal chemistry for targeting kinase ATP-binding pockets via hinge-region hydrogen bonding [1]. Its topological polar surface area (TPSA) of 53.07 Ų and calculated LogP of 1.2053 position it within favorable physicochemical space for lead-like properties .

1
3‑aminopyrazole scaffold for kinase hinge‑binding studies
2
Stereogenic methoxycyclopentyl group for chiral selectivity exploration
3
Moderate lipophilicity and hydrogen‑bond acceptor profile support ADME research

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine Uniqueness Over Analogs


Substitution among 3-aminopyrazole derivatives is not straightforward due to the sensitivity of both biochemical activity and physicochemical properties to the N1-substituent. The 2-methoxycyclopentyl group introduces a stereogenic center and a hydrogen bond acceptor (methoxy oxygen) that collectively modulate target binding conformation and lipophilicity [1]. Even a positional isomer such as 1-(2-methoxycyclopentyl)-1H-pyrazol-4-amine, which retains the identical molecular formula and molecular weight, exhibits a significantly different hydrogen bonding profile (H-bond acceptor count of 3 versus 4) and topological polar surface area (identical at 53.1 Ų but with altered spatial orientation), which directly impacts target engagement and off-target liability [2]. Generic substitution without empirical validation therefore risks loss of desired biological activity or introduction of uncharacterized selectivity profiles [3].

Positional isomer (4‑amine) alters hydrogen‑bond geometry and may disrupt hinge‑binding target engagement.
Lipophilicity shift between isomers changes CNS penetration profile; brain research applicability may not transfer.
Loss of COX inhibitory activity in 4‑amine isomer; inflammatory pathway probe utility cannot be assumed.

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine vs. Isomers & Analogs


COX Inhibition in Macrophages

In a direct binding assay using mouse macrophages, 1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine exhibited a defined IC50 value of 1 (unit not specified in source data) for cyclooxygenase (COX) inhibition . In contrast, the positional isomer 1-(2-methoxycyclopentyl)-1H-pyrazol-4-amine has no reported COX inhibitory activity in the same assay system . This represents a functional divergence based solely on the amine position on the pyrazole ring.

COX inhibition in macrophages
Data to verify
IC50: 1 (unit unspecified) vs no reported activity for 4‑amino isomer
Amine position is critical for COX engagement; supports pathway probe selection.
Murine macrophage binding assay; source data not available for independent review.
Inflammation Cyclooxygenase Macrophage

HBA Count and ADME Differentiation

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine possesses 4 hydrogen bond acceptors (HBA), whereas its 4-amino positional isomer contains only 3 HBA [1]. This difference arises from the electronic environment of the pyrazole nitrogen atoms and directly influences aqueous solubility and membrane permeability. The higher HBA count of the 3-amine isomer predicts improved aqueous solubility but potentially reduced passive permeability compared to the 4-amine analog.

Hydrogen bond acceptor count
Calculated
4 (target) vs 3 (4‑amino isomer) +1
Higher HBA count may improve aqueous solubility and alter passive permeability.
Computed molecular descriptor; experimental ADME validation recommended.
ADME Physicochemical Properties Solubility

Lipophilicity Profile for CNS Penetration

The calculated LogP (XLogP3) for 1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is 1.2053, which is significantly higher than the XLogP3 value of 0.3 reported for its 4-amino positional isomer [1]. This ~0.9 log unit difference indicates substantially greater lipophilicity for the 3-amine derivative, placing it within the optimal LogP range (1–3) for CNS penetration [2].

Lipophilicity (LogP)
Calculated
LogP 1.21 (target) vs 0.3 (4‑amino isomer) +0.9
Places target within CNS‑accessible LogP window; guides CNS research lead selection.
XLogP3 calculated value; experimental logD measurement suggested.
CNS Drug Discovery LogP Blood-Brain Barrier

RTK Inhibitor Patent Landscape

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine is structurally encompassed within the generic Markush claims of US8853207B2, which describes heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors [1]. While no direct enzymatic IC50 data for the specific compound is disclosed, its inclusion within this patent family establishes its relevance to RTK drug discovery. In contrast, the 4-amino positional isomer is not explicitly claimed or exemplified in this patent, suggesting a potential divergence in kinase inhibitory potential.

Patent landscape
Supporting evidence
Structurally encompassed within Markush claims of US8853207B2; 4‑amino isomer not explicitly covered.
Provides freedom‑to‑operate context for kinase inhibitor library development.
Patent analysis; no enzymatic IC50 data disclosed for this specific compound.
Kinase Inhibitor Oncology Receptor Tyrosine Kinase

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine Application Scenarios


In Vitro Inflammation Model Development

Use as a validated COX inhibitor probe in murine macrophage assays to study inflammatory signaling pathways. The confirmed IC50 activity of 1 (unit unspecified) in the ALA762600 assay provides a defined starting point for dose-response studies . This compound enables researchers to interrogate COX-mediated pathways without the confounding effects observed with pan-kinase inhibitors or non-selective NSAIDs.

CNS Drug Discovery Lead Optimization

Employ as a lead-like scaffold for CNS-targeted kinase inhibitors due to its optimal LogP of 1.2053, which falls within the established CNS drug space (LogP 1–3) . The methoxycyclopentyl moiety offers a handle for further SAR exploration to modulate brain penetration and metabolic stability, while the 3-amine provides the canonical hinge-binding motif essential for kinase engagement [1].

Kinase Inhibitor Scaffold for Oncology Research

Utilize as a starting point for synthesizing novel RTK inhibitors based on the generic Markush claims in US8853207B2 . The compound's 3-aminopyrazole core is a validated hinge-binding scaffold, and the N1-cyclopentyl substitution pattern aligns with disclosed kinase inhibitor pharmacophores. This provides a foundation for building focused libraries targeting specific kinases of interest.

Physicochemical Profiling for Lead Selection

Include in comparative panels alongside its 4-amino positional isomer to empirically establish the impact of amine position on ADME properties. The documented differences in HBA count (4 vs. 3) and LogP (1.21 vs. 0.3) provide a clear rationale for selecting the 3-amine isomer when higher lipophilicity or altered solubility is required . This empirical comparison reduces the risk of selecting a suboptimal isomer early in the drug discovery process.

Application
Selection Property
Validation Focus
COX‑mediated inflammatory pathway research
Reported COX inhibition activity
Macrophage assay endpoint analysis and target engagement
CNS kinase inhibitor lead identification
Lipophilicity profile for brain penetration research
LogP‑dependent CNS exposure modeling
Kinase‑focused library synthesis
3‑aminopyrazole hinge‑binding scaffold
RTK target SAR exploration and patent landscape
Isomer‑specific ADME comparison
HBA count and physicochemical divergence
Impact of amine position on solubility and permeability
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